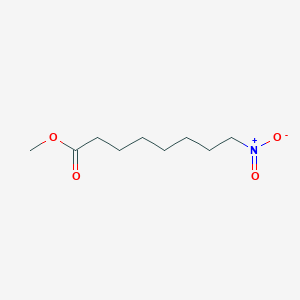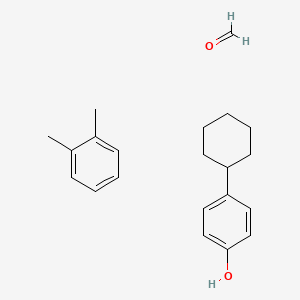![molecular formula C14H9ClFNS B14610997 {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile CAS No. 60810-64-2](/img/structure/B14610997.png)
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is an organic compound characterized by the presence of a chloro-fluoro-substituted phenyl group attached to a sulfanylphenyl acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile typically involves the reaction of 4-chloro-3-fluorothiophenol with 2-bromoacetophenone under basic conditions to form the intermediate compound. This intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for efficacy and safety in treating various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for specialized applications .
Wirkmechanismus
The mechanism of action of {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetamide
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}ethanol
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}methanol
Uniqueness
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
60810-64-2 |
|---|---|
Molekularformel |
C14H9ClFNS |
Molekulargewicht |
277.7 g/mol |
IUPAC-Name |
2-[2-(4-chloro-3-fluorophenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C14H9ClFNS/c15-12-6-5-11(9-13(12)16)18-14-4-2-1-3-10(14)7-8-17/h1-6,9H,7H2 |
InChI-Schlüssel |
OMQHFMVDSMBRIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC#N)SC2=CC(=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)




![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)
